Linker Length Differentiation: Propyl (C3) vs. Ethyl (C2) Analog Impacts PROTAC Degradation Geometry
tert-Butyl N-[3-(chlorosulfonyl)propyl]carbamate provides a three-carbon propyl spacer between the Boc-protected amine and the sulfonyl chloride reactive group, corresponding to a linear alkyl chain of 8 carbon atoms total (including the Boc tert-butyl moiety). In contrast, the ethyl analog tert-butyl (2-(chlorosulfonyl)ethyl)carbamate (CAS 134019-73-1) contains a two-carbon spacer (7 total carbon atoms). Systematic PROTAC linker SAR studies demonstrate that alkyl linker length strongly correlates with degradation potency (DC50), with maximal degradation often observed at 4–8 carbon atoms [1][2]. The additional carbon in the propyl variant alters the spatial reach between E3 ligase and target protein ligands, providing a distinct geometry for ternary complex optimization .
| Evidence Dimension | Linker length (total carbon atoms in alkyl chain including Boc tert-butyl group) |
|---|---|
| Target Compound Data | 8 carbon atoms (C8H16ClNO4S); linear spacer length ≈ 6.2 Å (estimated based on C–C bond distances) |
| Comparator Or Baseline | tert-butyl (2-(chlorosulfonyl)ethyl)carbamate (CAS 134019-73-1): 7 carbon atoms (C7H14ClNO4S); linear spacer length ≈ 5.0 Å |
| Quantified Difference | +1 carbon atom; +1.2 Å extended reach |
| Conditions | Molecular formula and structural comparison; PROTAC linker design context per BOC Sciences PROTAC Linker guide and Characteristic roadmap of linker review [1][2] |
Why This Matters
The additional 1.2 Å reach enables fine-tuning of ternary complex geometry in PROTAC design, which can shift DC50 values by >10-fold in optimized degraders.
- [1] BOC Sciences. PROTAC Linker: Alkyl linkers with 6–12 carbon atoms in length. 2020. View Source
- [2] Wang, Y., et al. Characteristic roadmap of linker governs the rational design of PROTACs. Bioorganic Chemistry. 2024; 145: 107189. View Source
